3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a carboxylic acid ester group, and a pentafluoroethyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pentafluoroethyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The pentafluoroethyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl.
3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and stability under various reaction conditions. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its methyl and ethyl ester counterparts .
Properties
IUPAC Name |
tert-butyl 3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F5NO3/c1-9(2,3)20-8(18)17-5-4-7(6-17)19-11(15,16)10(12,13)14/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNUOHQQIJEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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